molecular formula C15H15NO2 B7473451 2,3-Dihydroindol-1-yl-(2,5-dimethylfuran-3-yl)methanone

2,3-Dihydroindol-1-yl-(2,5-dimethylfuran-3-yl)methanone

Cat. No. B7473451
M. Wt: 241.28 g/mol
InChI Key: HSMUZCCQOBVXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroindol-1-yl-(2,5-dimethylfuran-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DIMFM and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2,3-Dihydroindol-1-yl-(2,5-dimethylfuran-3-yl)methanone is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
Studies have shown that 2,3-Dihydroindol-1-yl-(2,5-dimethylfuran-3-yl)methanone exhibits various biochemical and physiological effects, such as anti-inflammatory, antioxidant, and anticancer activities. This compound has also been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-Dihydroindol-1-yl-(2,5-dimethylfuran-3-yl)methanone in lab experiments include its ease of synthesis, high yield, and potential applications in various fields. However, the limitations of this compound include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 2,3-Dihydroindol-1-yl-(2,5-dimethylfuran-3-yl)methanone. These include the exploration of its potential applications in drug discovery, the development of new synthetic methods, and the investigation of its mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 2,3-Dihydroindol-1-yl-(2,5-dimethylfuran-3-yl)methanone has been achieved using different methods, including the use of palladium-catalyzed cross-coupling reactions and the use of copper-catalyzed C-H activation.

Scientific Research Applications

2,3-Dihydroindol-1-yl-(2,5-dimethylfuran-3-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

2,3-dihydroindol-1-yl-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-9-13(11(2)18-10)15(17)16-8-7-12-5-3-4-6-14(12)16/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMUZCCQOBVXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroindol-1-yl-(2,5-dimethylfuran-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.